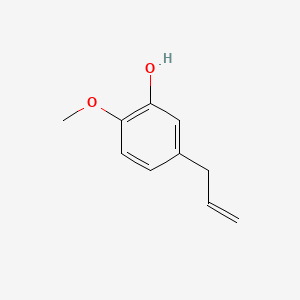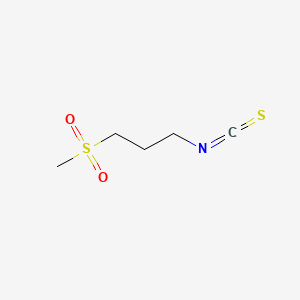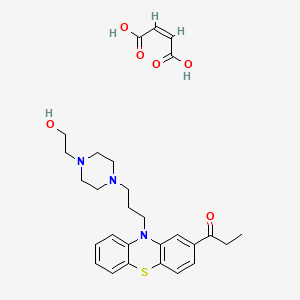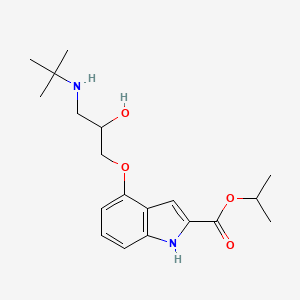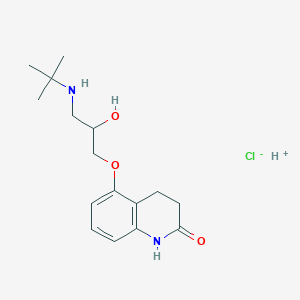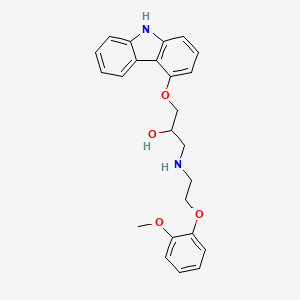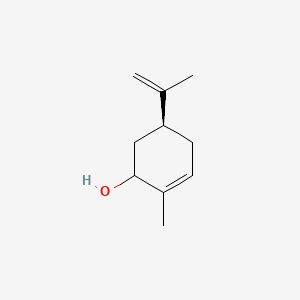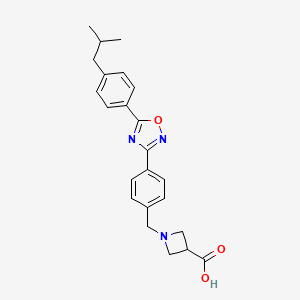
Merck SIP Agonist
Übersicht
Beschreibung
CAY10734 is a chemical compound with the formal name 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid. It is an agonist of sphingosine-1-phosphate receptor 1 (S1P1) and has a molecular formula of C23H25N3O3 . This compound is primarily used in scientific research, particularly in the fields of immunology and inflammation .
Wissenschaftliche Forschungsanwendungen
CAY10734 has a wide range of applications in scientific research:
Immunology: It is used to study the role of sphingosine-1-phosphate receptors in immune cell signaling and function.
Inflammation: Researchers use this compound to investigate the mechanisms of inflammation and potential therapeutic targets.
Pharmacology: CAY10734 is used to study the pharmacological effects of sphingosine-1-phosphate receptor agonists.
Drug Development: It serves as a lead compound for the development of new drugs targeting sphingosine-1-phosphate receptors.
Wirkmechanismus
CAY10734 exerts its effects by binding to sphingosine-1-phosphate receptor 1 (S1P1) with high affinity (IC50 = 0.6 nM) . This binding leads to the activation of S1P1, which in turn triggers downstream signaling pathways involved in immune cell trafficking and vascular integrity . The compound selectively binds to S1P1 over other sphingosine-1-phosphate receptors, making it a valuable tool for studying S1P1-specific signaling .
Zukünftige Richtungen
Research into the Merck SIP Agonist and similar compounds is ongoing. For example, Merck has announced a research collaboration and commercial license agreement with Mersana Therapeutics to discover novel antibody-drug-conjugates (ADCs) leveraging Mersana’s proprietary Immunosynthen STING-agonist ADC platform . Additionally, other scientists are showcasing preclinical findings on up-and-coming small-molecule TREM2 agonists .
Biochemische Analyse
Biochemical Properties
The Merck SIP Agonist is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1), with an IC50 value of 0.6 nM . It selectively binds S1P1 over other S1P receptors, but also binds S1P5 receptors . The binding of the this compound to these receptors can regulate cellular biochemical processes such as ion conductance, protein phosphorylation, DNA transcription, and enzymatic activity .
Cellular Effects
The this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inactivate a receptor, which may increase or decrease a particular cell function .
Molecular Mechanism
The molecular mechanism of action of the this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The this compound, as an agonist of S1P1, can activate this receptor, leading to a cascade of intracellular events that result in the modulation of cellular functions .
Temporal Effects in Laboratory Settings
For instance, some S1P modulators have shown robust anti-tumor responses over time when used in combination with other therapies .
Metabolic Pathways
The this compound is involved in the sphingosine-1-phosphate (S1P) pathway . This pathway involves the metabolism of sphingosine to S1P, a process that is regulated by sphingosine kinases . The this compound, as an S1P receptor agonist, plays a role in this pathway by binding to and activating the S1P receptors .
Transport and Distribution
The transport and distribution of the this compound within cells and tissues are not explicitly documented. It is known that S1P receptor modulators, like the this compound, can be systemically administered and locally activate STING signaling in both tumor-resident immune cells and antigen-expressing tumor cells .
Subcellular Localization
The subcellular localization of the this compound is not explicitly documented. It is known that S1P receptors, which the this compound targets, are predominantly localized on the endoplasmic reticulum in a variety of mammalian cells . The binding of the this compound to these receptors could potentially influence their activity or function within specific subcellular compartments.
Vorbereitungsmethoden
The synthesis of CAY10734 involves multiple steps, starting with the preparation of the oxadiazole ring. The synthetic route typically includes the following steps:
Formation of the oxadiazole ring: This involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring.
Attachment of the phenyl groups: The oxadiazole ring is then reacted with a phenyl group to form the desired structure.
Formation of the azetidine ring: The final step involves the formation of the azetidine ring through a cyclization reaction
Analyse Chemischer Reaktionen
CAY10734 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: Substitution reactions can occur at the phenyl groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
CAY10734 is unique in its high selectivity for sphingosine-1-phosphate receptor 1 (S1P1) compared to other sphingosine-1-phosphate receptors . Similar compounds include:
Fingolimod: Another S1P1 receptor agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor agonist used for treating multiple sclerosis.
Ozanimod: A selective S1P1 and S1P5 receptor agonist used for treating relapsing forms of multiple sclerosis.
CAY10734’s exceptional selectivity for S1P1 over other receptors makes it particularly useful for research focused on S1P1-specific pathways .
Eigenschaften
IUPAC Name |
1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNRSGKLNMHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439828 | |
| Record name | Merck SIP Agonist | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635701-59-6 | |
| Record name | Merck SIP Agonist | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

